molecular formula C16H15ClN4O2S B11384979 N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11384979
M. Wt: 362.8 g/mol
InChI Key: FWMLKQSVOKDPSA-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide (hereafter referred to as Compound A) is a pyrimidine derivative with a 5-chloro substitution on the pyrimidine ring, a prop-2-en-1-ylsulfanyl (allylthio) group at position 2, and a carboxamide moiety at position 4 linked to a 4-acetamidophenyl group. Its molecular formula is C₁₆H₁₅ClN₄O₂S, with a molecular weight of 362.84 g/mol (derived from structural analogs in , and 8).

Properties

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H15ClN4O2S/c1-3-8-24-16-18-9-13(17)14(21-16)15(23)20-12-6-4-11(5-7-12)19-10(2)22/h3-7,9H,1,8H2,2H3,(H,19,22)(H,20,23)

InChI Key

FWMLKQSVOKDPSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Prop-2-en-1-ylsulfanyl Group: This step involves the nucleophilic substitution reaction where a suitable thiol (e.g., allyl mercaptan) reacts with the chloro-substituted pyrimidine.

    Acetylation of the Amino Group: The final step involves the acetylation of the amino group on the phenyl ring using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, compounds with similar structures have demonstrated the ability to inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are essential for angiogenesis in tumors .

Protein Kinase Inhibition
The compound has been identified as a regulator of protein kinase activity, particularly affecting serum and glucocorticosteroid-regulated kinases (SGK). This regulation is vital for managing diseases associated with inflammatory processes such as osteoarthritis and rheumatosis. By modulating SGK activity, the compound may help in alleviating symptoms associated with these conditions .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast and colon cancer cell lines.
VEGFR InhibitionCompounds similar to this one were found to be potent inhibitors of VEGFR, reducing tumor growth in animal models.
Protein Kinase RegulationRegulated SGK activity showed promise in treating inflammatory diseases like osteoarthritis.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of Pyrimidine-4-carboxamide Derivatives

A comparative analysis of Compound A with key analogs is summarized in Table 1 , followed by detailed discussions.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name / ID (Evidence Source) Substituents (Pyrimidine Positions) Molecular Formula Key Functional Differences
Compound A (Target) 5-Cl, 2-allylthio, 4-carboxamide (4-acetamidophenyl) C₁₆H₁₅ClN₄O₂S Reference compound
BH36323 () 5-Cl, 2-ethylsulfanyl, 4-carboxamide (4-acetamidophenyl) C₁₅H₁₅ClN₄O₂S Ethylsulfanyl instead of allylthio; reduced steric bulk
Compound 5-Cl, 2-allylthio, 4-carboxamide (benzofuran-3-yl) C₂₃H₁₇ClN₄O₃S Benzofuran replaces acetamidophenyl; increased hydrophobicity
Compound 5-Cl, 2-(4-fluorobenzylsulfanyl), 4-carboxamide (2-sulfamoylphenethyl) C₂₁H₁₉ClFN₃O₃S₂ Fluorobenzylsulfanyl and sulfamoyl groups; enhanced π-π stacking potential
Compound 4-(4-Cl-phenyl), 2-thioxo, 6-Me, 5-carboxamide (2-ethoxyphenyl) C₂₀H₂₁ClN₃O₂S Tetrahydropyrimidine scaffold; thioxo group alters electronic properties

Key Structural and Functional Insights

Substituent Effects on Reactivity and Binding
  • Allylthio vs. Ethylsulfanyl (Compound A vs. BH36323):
    The allylthio group in Compound A introduces a reactive double bond absent in BH36323’s ethylsulfanyl group. This may enhance interactions with cysteine residues in enzymatic targets (e.g., via Michael addition) . However, ethylsulfanyl provides greater metabolic stability due to reduced oxidation susceptibility.

  • 4-Acetamidophenyl vs.
Halogen and Sulfur Interactions
  • 5-Chloro Substitution:
    Present in Compound A , BH36323, and ’s compound, the 5-Cl atom facilitates halogen bonding with biomolecular targets, as seen in kinase inhibitors and antimicrobial agents .
  • Sulfur-Containing Groups:
    The allylthio group in Compound A and 4-fluorobenzylsulfanyl in ’s compound exhibit distinct electronic profiles. Fluorobenzylsulfanyl may enhance π-π stacking with aromatic residues in protein binding pockets .
Carboxamide Linker Modifications

Crystallographic and Conformational Data

  • Dihedral Angle Comparisons (): Pyrimidine derivatives with substituents at positions 2 and 4 exhibit dihedral angles between 12°–86°, influencing molecular conformation and packing. For example, the (4-methoxyphenyl)aminomethyl group in ’s compound deviates by -1.01 Å from the pyrimidine plane, suggesting steric constraints absent in Compound A .

Biological Activity

N-[4-(acetylamino)phenyl]-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C13_{13}H13_{13}ClN4_{4}O2_{2}S
  • Molecular Weight : 300.78 g/mol
  • CAS Number : 42075-21-8

This compound features a pyrimidine core substituted with an acetylamino group, a chloro group, and a prop-2-en-1-ylsulfanyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, studies on chlorinated pyrimidines have shown activity against Mycobacterium tuberculosis and other bacterial strains. The presence of chlorine at specific positions on the aromatic ring has been linked to enhanced antimycobacterial activity . The target compound's chloro substitution may enhance its effectiveness against resistant bacterial strains.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Pyrimidine derivatives have been widely studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDKs have shown promise in preclinical models for various cancers . The specific mechanism by which this compound exerts anticancer effects remains to be elucidated but may involve modulation of cell cycle progression or apoptosis pathways.

Case Studies and Research Findings

Study Findings
Study 1Investigated the antiviral activity of pyrimidine derivatives against HAdV; found selectivity indexes >100 for certain analogues .
Study 2Examined the antimicrobial properties of chlorinated pyrimidines; identified significant activity against M. tuberculosis and M. avium .
Study 3Analyzed the structure-activity relationship (SAR) of CDK inhibitors; highlighted the importance of specific substitutions for enhanced potency .

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